雷沃斯辛盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

罗乌斯碱盐酸盐在科学研究中有着广泛的应用:

作用机制

生化分析

Biochemical Properties

Rauwolscine hydrochloride acts predominantly as an α2-adrenergic receptor antagonist . It has also been shown to function as a 5-HT1A receptor partial agonist and 5-HT2A and 5-HT2B receptor antagonist . The Ki value of Rauwolscine hydrochloride as an α2 adrenergic receptor antagonist is 12 nM .

Cellular Effects

Rauwolscine hydrochloride has been reported to have various effects on cells. It is primarily taken for boosting fat loss, improving physical performance, and enhancing libido and sexual function

Molecular Mechanism

Rauwolscine hydrochloride exerts its effects at the molecular level through its interactions with various receptors. It binds to α2-adrenergic receptors, functioning predominantly as an antagonist . It also interacts with 5-HT1A receptors as a partial agonist and with 5-HT2A and 5-HT2B receptors as an antagonist .

准备方法

合成路线和反应条件: 罗乌斯碱盐酸盐可以从萝芙木属植物的树皮、茎和叶中提取。 提取过程涉及使用特定有机溶剂交替进行酸化和碱化步骤 。 另一种方法是用有机溶剂渗滤干燥的萝芙木叶,然后进行酸化和纯化步骤 .

工业生产方法: 罗乌斯碱盐酸盐的工业生产通常涉及使用有机溶剂和沉淀过程从萝芙木属植物中进行大规模提取。 从萝芙木属植物的根和叶中提取的产量分别为0.017%和0.4% .

化学反应分析

相似化合物的比较

属性

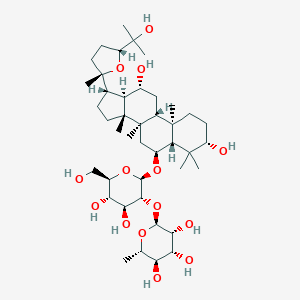

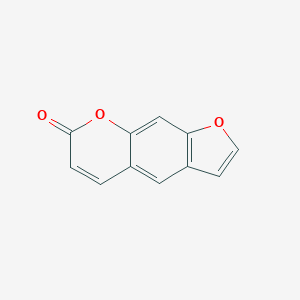

CAS 编号 |

6211-32-1 |

|---|---|

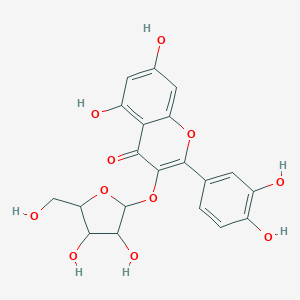

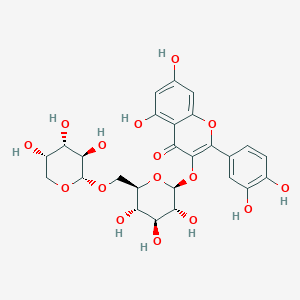

分子式 |

C21H27ClN2O3 |

分子量 |

390.9 g/mol |

IUPAC 名称 |

methyl (1S,15S,18S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15+,17+,18+,19?;/m1./s1 |

InChI 键 |

PIPZGJSEDRMUAW-MIFCKTTJSA-N |

SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

手性 SMILES |

COC(=O)C1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

规范 SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl |

| 65-19-0 6211-32-1 |

|

Pictograms |

Acute Toxic |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rauwolscine hydrochloride impact the cardiovascular response to acute stress, as demonstrated in the study?

A1: The study demonstrated that pre-treatment with Rauwolscine hydrochloride, an alpha 2-receptor antagonist, effectively abolished both the mean arterial pressure (MAP) and mean circulatory filling pressure (MCFP) increases typically observed in rats subjected to air-jet stress []. This suggests that Rauwolscine hydrochloride, by blocking alpha 2-adrenergic receptors, prevents the venoconstriction that contributes to the elevation of MAP and MCFP during acute stress. Notably, the heart rate response to stress remained unaffected by Rauwolscine hydrochloride, indicating a specific action on venoconstriction pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。